2,4-Difluoro-5-nitropyrimidine

Descripción general

Descripción

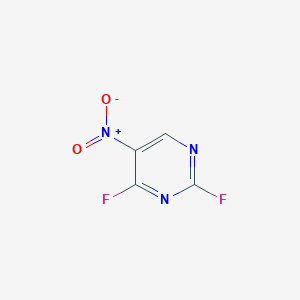

2,4-Difluoro-5-nitropyrimidine is a heterocyclic aromatic compound with the molecular formula C₄HF₂N₃O₂ and a molecular weight of 161.07 g/mol It is characterized by the presence of two fluorine atoms and one nitro group attached to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitropyrimidine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at fluorine positions. Reactivity is influenced by the nitro group’s meta-directing effects and fluorine’s leaving-group ability:

The nitro group at position 5 deactivates the ring, favoring substitution at position 6 due to reduced steric and electronic hindrance .

Functionalization via Cross-Coupling

While direct Pd-catalyzed coupling of 2,4-difluoro-5-nitropyrimidine is not explicitly documented, analogous pyrimidines undergo:

These methods suggest potential pathways for introducing acyl fluoride or trifluoromethyl groups at position 6, though experimental validation is needed .

Competitive Reaction Pathways

Computational studies on related fluoropyrimidines reveal competing pathways:

-

Dimerization of intermediates (e.g., ylides) via low-barrier transition states (ΔG‡ ~3 kcal/mol) .

-

Decomposition under prolonged heating, forming fluorinated byproducts .

Mitigation strategies include:

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has shown that pyrimidine derivatives exhibit significant antiviral properties. A study highlighted the potential of nitrogen-containing heterocycles, including 2,4-difluoro-5-nitropyrimidine, in developing new antiviral agents against viruses such as HIV and influenza . The compound's ability to interact with viral enzymes makes it a candidate for further exploration in antiviral drug development.

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities. This compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies indicated that it could inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Nitration of Pyrimidines : The introduction of a nitro group can be accomplished via electrophilic aromatic substitution.

- Fluorination Techniques : Fluorination can be performed using reagents such as Selectfluor or other fluorinating agents under controlled conditions to achieve selective substitution at the 2 and 4 positions .

Reactions with Other Compounds

The compound can also serve as a building block for synthesizing more complex molecules. For instance, it can undergo nucleophilic substitutions to form derivatives with enhanced biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HIV | 3.13 | |

| Anticancer | HeLa Cells | 10.5 | |

| Antimicrobial | Staphylococcus aureus | 0.25 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 6.24 |

Case Study 1: Antiviral Research

A recent study investigated the antiviral effects of various pyrimidine derivatives, including this compound, against HIV-1. The compound exhibited promising activity with an EC50 value of 3.13 µM, indicating its potential as a lead compound for further development in antiviral therapies .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, researchers tested the efficacy of this compound against HeLa cells. The results demonstrated an IC50 value of 10.5 µM, suggesting that this compound could induce significant cytotoxic effects on cancer cells through apoptosis mechanisms .

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-5-nitropyrimidine is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The presence of electron-withdrawing fluorine atoms and a nitro group makes the compound highly reactive towards nucleophiles and reducing agents. This reactivity is exploited in various synthetic applications to modify the pyrimidine ring and introduce new functional groups .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-5-nitropyrimidine: Similar in structure but with chlorine atoms instead of fluorine.

2,4-Difluoro-5-aminopyrimidine: A reduced form of 2,4-Difluoro-5-nitropyrimidine with an amino group instead of a nitro group.

2,4-Difluoropyrimidine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a nitro group on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Actividad Biológica

2,4-Difluoro-5-nitropyrimidine is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its effects on various biological systems, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two fluorine atoms at positions 2 and 4, and a nitro group at position 5. This unique structure contributes to its reactivity and biological properties. The presence of electron-withdrawing groups such as fluorine and nitro enhances the compound's electrophilicity, making it a useful building block in synthetic chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction, forming reactive intermediates that may covalently bind to enzyme active sites.

- Cellular Effects : It influences cellular processes by altering signaling pathways and gene expression. The formation of reactive intermediates can induce oxidative stress, activating stress response pathways.

- Pharmacokinetics : The fluorine atoms in the molecule enhance its bioavailability, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

| Mycobacterium tuberculosis | 0.78 μM |

The presence of the nitro group is essential for its antibacterial activity, as studies have demonstrated that substituting this group with other electron-withdrawing groups significantly reduces efficacy .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit inducible nitric oxide synthase (iNOS) activity, which is crucial in the inflammatory response. A related compound demonstrated an IC50 value of 6.2 μM for iNOS inhibition without significant cytotoxicity .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of compounds based on the 5-nitropyrimidine-2,4-dione moiety and evaluated their biological activities. Compound 36 exhibited potent iNOS inhibition and protective effects in animal models of inflammation .

- Antitubercular Activity : Another study highlighted the importance of the nitro group in achieving significant antitubercular activity against M. tuberculosis, reinforcing the structure-activity relationship critical for developing effective therapeutic agents .

Propiedades

IUPAC Name |

2,4-difluoro-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBOHPZCGYRPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40858-82-0 | |

| Record name | 2,4-difluoro-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.